Sesbanimide
Overview
Description
Sesbanimide is a type of polyketide, specifically a glutarimide-containing polyketide . It was first isolated from the seeds of Sesbania drummondii . Sesbanimide R, a variant of sesbanimide, was recently discovered in magnetotactic bacteria . It exhibits strong cytotoxic activity against several carcinoma cell lines .
Synthesis Analysis
The synthesis of sesbanimide involves a large biosynthetic gene cluster (BGC) of the trans-acyltransferase polyketide synthase (trans-AT PKS) type . The structure of sesbanimide R was elucidated using mass spectrometry and nuclear magnetic resonance spectroscopy (NMR) .Molecular Structure Analysis
Sesbanimide R resembles sesbanimides but has an additional arginine moiety . The stereocenter of the arginine moiety was assigned experimentally, and two of the remaining three stereocenters were assigned using predictive biosynthetic tools .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of sesbanimide R reconcile inconsistencies in the previously proposed sesbanimide biosynthesis pathway .Scientific Research Applications
1. Structural Elucidation
Sesbanimide, a cytotoxic compound isolated from Sesbania punicea seeds, has been structurally elucidated using high-field NMR spectroscopy. The study detailed the conformation and relative configuration of sesbanimide, providing insights into its solvent-dependent equilibrium between tautomeric forms (Gorst-Allman, Steyn, Vleggaar, & Grobbelaar, 1984).
2. Bacterial Production
Research has shown that "marine Agrobacterium" strains can produce sesbanimides, specifically Sesbanimide-A and Sesbanimide-C. This bacterial production offers an alternative source for sesbanimides, originally isolated from leguminous plants (Acebal et al., 1998).
3. Novel Secondary Metabolites from Magnetotactic Bacteria
Sesbanimide R, a novel secondary metabolite with cytotoxic activity, was isolated from magnetotactic bacteria. This discovery highlights the potential of these bacteria as a source for novel secondary metabolites, expanding the scope of natural product research (Awal et al., 2021).
4. Isolation from Plant Seeds
Sesbanimide has been isolated from the seed of Sesbania vesicaria, demonstrating potent antileukemic properties. This highlights the compound's significance in the context of plant-derived cytotoxic agents (Kim, Krakoff, & Newman, 1992).
5. Antitumor Activity
Studies on sesbanimide A and related compounds from Sesbania drummondii have shown marked activity in leukemia and cell culture systems. This research contributes to understanding the structural basis of sesbanimide's antitumor properties (Powell, Smith, & Weisleder, 1984).
6. Synthetic Studies
Efforts in synthetic chemistry have led to the creation of sesbanimide analogs, contributing to the understanding of their structure-activity relationship and antitumor potential. This includes studies on enantiomeric pairs and acyclic analogues (Matsuda, Kawasaki, & Terashima, 1985; Bos et al., 1991).
7. Detection in Plant Species
A mass spectrometric procedure was developed to detect sesbanimides in various Sesbania species, aiding in the identification of toxic compounds in these plants (Powell, Plattner, & Suffness, 1990).
8. Allelopathic Effects
Research indicates that sesbanimide and seed extracts from certain Sesbania species inhibit the germination and growth of various plant seeds. This suggests an allelopathic role, potentially explaining the dominance of these species in certain environments (Staden & Grobbelaar, 1995).
Safety And Hazards
properties
IUPAC Name |
4-[5-hydroxy-6-(2-hydroxy-3-methyl-4-methylideneoxolan-2-yl)-1,3-dioxan-4-yl]piperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-7-5-23-15(20,8(7)2)14-12(19)13(21-6-22-14)9-3-10(17)16-11(18)4-9/h8-9,12-14,19-20H,1,3-6H2,2H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQATHQJWVNXEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C)COC1(C2C(C(OCO2)C3CC(=O)NC(=O)C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sesbanimide | |
CAS RN |
85719-78-4, 92282-10-5 | |
Record name | Sesbanimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085719784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SESBANIMIDE B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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